N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
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Scientific Research Applications
DNA Interactions and Cellular Applications
The study by Issar and Kakkar (2013) reviews the role of Hoechst 33258, a compound structurally related to benzothiazoles, in binding to the minor groove of double-stranded DNA. This binding specificity has made Hoechst dyes valuable tools in cellular biology for DNA staining, facilitating the analysis of nuclear DNA content and chromosome analysis in plant cells. Such dyes, including Hoechst 33258 analogs, have found utility in radioprotection and as topoisomerase inhibitors, highlighting their potential for rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Therapeutic Potential Across Various Diseases
Kamal, Hussaini Syed, and Malik Mohammed (2015) provide a comprehensive review of benzothiazole derivatives, which showcase a wide spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. Some benzothiazole compounds are in clinical use for various disorders, indicating the significance of the benzothiazole nucleus in drug discovery. This review underscores the versatility of benzothiazole derivatives as leads for developing new therapeutic agents, especially antitumor drugs (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Role in Neurological Disorders
Jůza et al. (2022) discuss the importance of dopamine D2 receptor (D2R) ligands in treating neuropsychiatric disorders, such as schizophrenia, Parkinson's disease, depression, and anxiety. The review highlights the structural features necessary for high D2R affinity, indicating the potential for benzothiazole derivatives to serve as D2R modulators. This insight is crucial for developing novel treatments for disorders associated with the dopaminergic pathway (Jůza et al., 2022).
Environmental and Health Implications
Haman et al. (2015) review the occurrence, fate, and behavior of parabens, which share structural similarities with benzothiazole derivatives, in aquatic environments. Despite their widespread use and biodegradability, parabens persist in surface water and sediments, raising concerns about their environmental impact and potential as endocrine disruptors. This review underscores the need for further studies on the stability, persistence, and toxicity of such compounds in environmental and health contexts (Haman et al., 2015).
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-21-18-13-16(7-10-19(18)27-14)22-20(24)15-5-8-17(9-6-15)28(25,26)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHAEYFWICVLRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.